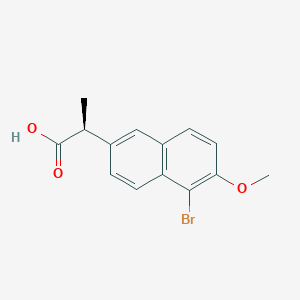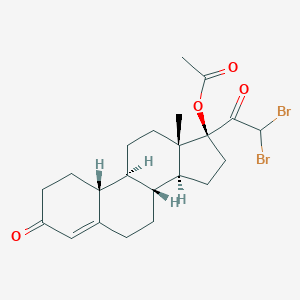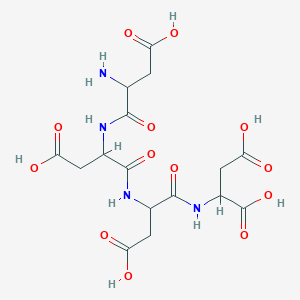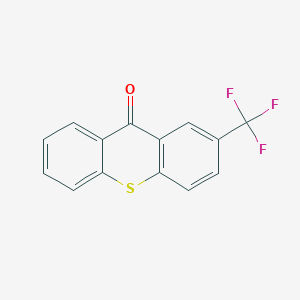
2,5-Diformylfuran-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diformylfuran-3-sulfonic acid (DFS) is a highly reactive and versatile chemical compound that has gained significant attention in scientific research due to its unique properties. DFS is an aromatic sulfonic acid that contains two aldehyde groups, making it an important intermediate in the synthesis of various organic compounds.
Mechanism of Action
2,5-Diformylfuran-3-sulfonic acid acts as a strong electrophile due to the presence of two aldehyde groups, making it highly reactive towards nucleophiles. The electrophilic nature of 2,5-Diformylfuran-3-sulfonic acid makes it an important reagent in organic synthesis, where it is used to introduce aldehyde groups into various organic molecules.
Biochemical and Physiological Effects:
2,5-Diformylfuran-3-sulfonic acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit potent antioxidant activity, which may have potential applications in the development of new drugs for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
2,5-Diformylfuran-3-sulfonic acid is a highly reactive compound that can be easily synthesized in the laboratory. It has a wide range of applications in organic synthesis and materials science. However, 2,5-Diformylfuran-3-sulfonic acid is highly unstable and requires careful handling to avoid decomposition.
Future Directions
There are several potential future directions for research on 2,5-Diformylfuran-3-sulfonic acid. One area of interest is the development of new synthetic methods for the production of 2,5-Diformylfuran-3-sulfonic acid and its derivatives. Another area of interest is the study of the biochemical and physiological effects of 2,5-Diformylfuran-3-sulfonic acid, which may have potential applications in the development of new drugs. Additionally, 2,5-Diformylfuran-3-sulfonic acid may have potential applications in the development of new materials with unique properties.
Synthesis Methods
2,5-Diformylfuran-3-sulfonic acid can be synthesized through the reaction of furfural with sulfuric acid and sodium nitrite. The reaction proceeds through the formation of an intermediate diazonium salt, which is then hydrolyzed to form 2,5-Diformylfuran-3-sulfonic acid.
Scientific Research Applications
2,5-Diformylfuran-3-sulfonic acid has been extensively studied for its potential applications in various fields of science, including organic synthesis, materials science, and medicinal chemistry. 2,5-Diformylfuran-3-sulfonic acid has been used as a key intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes.
properties
CAS RN |
144876-21-1 |
|---|---|
Product Name |
2,5-Diformylfuran-3-sulfonic acid |
Molecular Formula |
C6H4O6S |
Molecular Weight |
204.16 g/mol |
IUPAC Name |
2,5-diformylfuran-3-sulfonic acid |
InChI |
InChI=1S/C6H4O6S/c7-2-4-1-6(13(9,10)11)5(3-8)12-4/h1-3H,(H,9,10,11) |
InChI Key |
RRJQUDQANQYZST-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1S(=O)(=O)O)C=O)C=O |
Canonical SMILES |
C1=C(OC(=C1S(=O)(=O)O)C=O)C=O |
synonyms |
3-Furansulfonic acid, 2,5-diformyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



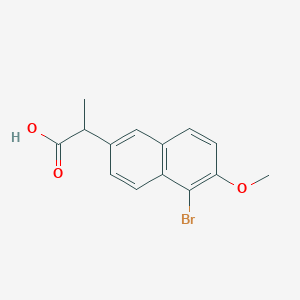
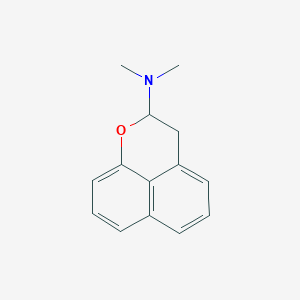
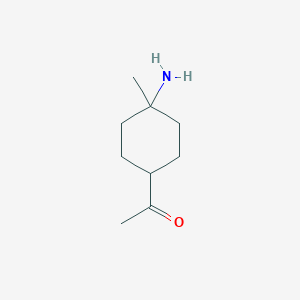
![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)
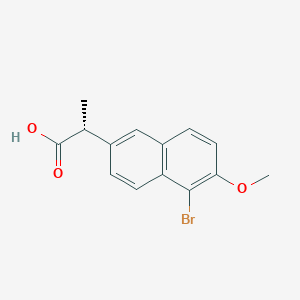
![2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine](/img/structure/B139414.png)

